molecular formula C17H12F3N3S B2495054 5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine CAS No. 478048-11-2

5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Cat. No. B2495054
M. Wt: 347.36
InChI Key: TYACPKWCYVUGKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazines involves condensation reactions of various precursors like phenylglyoxal monohydrate with thiosemicarbazide, alongside oxidation reactions using selenous acid or nitric acid. For instance, derivatives of 1,2,4-triazine were synthesized by reactions involving dibromoethane, showcasing the formation of unique compounds through specific reactant ratios, highlighting the synthetic versatility of this chemical class (Rybakova & Kim, 2021).

Molecular Structure Analysis

The molecular structure of compounds within the 1,2,4-triazine family, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was elucidated using X-ray crystallography, revealing monoclinic space group arrangements and extensive hydrogen bonding, indicative of the complex and stable structure of these molecules (Hwang et al., 2006).

Chemical Reactions and Properties

Reactions of 1,2,4-triazines with reagents like 1,2-dibromoethane can lead to the formation of novel compounds with varying substituents. The versatility in chemical reactions is further evidenced by their ability to undergo nucleophilic aromatic substitution and metal-catalyzed reactions, producing a wide array of functional derivatives (Bodzioch et al., 2019).

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, of 1,2,4-triazines and their derivatives, are crucial for their application potential. The solubility in common solvents and the ability to form stable crystalline structures through hydrogen bonding and π-π stacking interactions, play a significant role in determining their usability in various fields (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazines, such as reactivity towards other compounds, stability under different conditions, and the potential for forming various derivatives, highlight their chemical diversity. Studies on the interaction of 1,2,4-triazines with different chemical agents, their susceptibility to oxidation, and the formation of structurally diverse products underscore the rich chemistry of this compound class (Collins, Hughes, & Johnson, 2000).

properties

IUPAC Name

5-benzylsulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3S/c18-17(19,20)14-16(24-11-12-7-3-1-4-8-12)21-15(23-22-14)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYACPKWCYVUGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzylsulfanyl)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

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